2-Ethyl-2-azabicyclo(2.2.1)heptane

Description

Significance of Bridged Azabicyclic Systems in Organic Synthesis and Medicinal Chemistry Research

Bridged azabicyclic systems, such as the 2-azabicyclo[2.2.1]heptane skeleton, are prevalent structural motifs in a multitude of natural products, particularly alkaloids, and serve as crucial building blocks for pharmaceutically important compounds. nih.gov Their inherent structural rigidity and stereochemical complexity offer a platform for creating molecules with well-defined spatial arrangements of functional groups. This precision is paramount in medicinal chemistry, where the interaction between a drug molecule and its biological target is highly dependent on stereochemistry. The conformational constraint of these systems can lead to enhanced binding affinity and selectivity for receptors and enzymes, making them attractive scaffolds in drug discovery. For instance, derivatives of the related 7-azabicyclo[2.2.1]heptane system, like epibatidine (B1211577), have shown potent analgesic properties, highlighting the therapeutic potential residing in this class of compounds. researchgate.netle.ac.ukle.ac.uk

Overview of the 2-Azabicyclo[2.2.1]heptane Core Structure and its Analogues

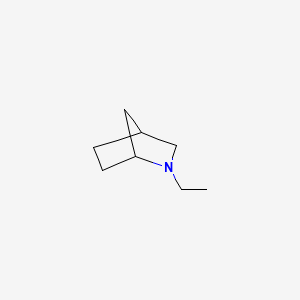

The 2-azabicyclo[2.2.1]heptane core consists of a six-membered piperidine (B6355638) ring bridged by an ethylene (B1197577) group between the C1 and C4 positions, with the nitrogen atom at the 2-position. This arrangement results in a strained, bicyclic structure with a boat-like conformation for the six-membered ring. The parent compound is also known as 2-azanorbornane.

Analogues of 2-azabicyclo[2.2.1]heptane can be generated by introducing substituents at various positions on the bicyclic framework. molport.com The nitrogen atom can be functionalized, as seen in 2-Ethyl-2-azabicyclo[2.2.1]heptane, or substituents can be added to the carbon atoms of the scaffold. The introduction of heteroatoms other than nitrogen into the bicyclic system, such as in 2-oxa-5-azabicyclo[2.2.1]heptane, further expands the structural diversity and potential applications of these analogues. researchgate.net

Historical Context of Research on the 2-Azabicyclo[2.2.1]heptane Skeleton

Research into the 2-azabicyclo[2.2.1]heptane skeleton has been driven by the quest for novel synthetic methodologies and the exploration of its utility in medicinal chemistry. Early studies focused on the synthesis and conformational analysis of the parent compound and its simple derivatives. A significant milestone in the field was the development of synthetic routes to access this bicyclic system, often involving multi-step sequences. For example, synthetic strategies have been developed that involve rearrangements of related bicyclic systems. rsc.org The discovery of biologically active natural products containing similar bridged bicyclic structures, such as epibatidine, spurred further interest in the 2-azabicyclo[2.2.1]heptane framework as a scaffold for designing new therapeutic agents. le.ac.ukle.ac.uk This has led to the synthesis and evaluation of a wide array of analogues with diverse substitution patterns.

Role of 2-Azabicyclo[2.2.1]heptane as a Conformationally Rigid Scaffold in Chemical Design

The conformational rigidity of the 2-azabicyclo[2.2.1]heptane scaffold is a key attribute that makes it highly valuable in chemical design. nih.gov Unlike flexible acyclic or monocyclic systems, the bridged structure of 2-azabicyclo[2.2.1]heptane locks the molecule into a well-defined three-dimensional shape. smolecule.com This rigidity reduces the entropic penalty upon binding to a biological target, which can contribute to higher binding affinities.

In drug design, this constrained geometry allows for the precise positioning of pharmacophoric groups in space, facilitating the optimization of interactions with a receptor or enzyme active site. vulcanchem.com By using the 2-azabicyclo[2.2.1]heptane core as a scaffold, chemists can systematically explore the effect of substituent placement on biological activity, leading to the development of more potent and selective drug candidates. This approach has been utilized in the design of ligands for various biological targets, including nicotinic acetylcholine (B1216132) receptors. researchgate.netle.ac.uk

Structure

2D Structure

3D Structure

Properties

CAS No. |

4492-38-0 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

2-ethyl-2-azabicyclo[2.2.1]heptane |

InChI |

InChI=1S/C8H15N/c1-2-9-6-7-3-4-8(9)5-7/h7-8H,2-6H2,1H3 |

InChI Key |

WCBKFFPLWHRVII-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2CCC1C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azabicyclo 2.2.1 Heptane and Its Derivatives

Cycloaddition Approaches to 2-Azabicyclo[2.2.1]heptane Skeletons

Cycloaddition reactions, particularly the aza-Diels-Alder reaction, are among the most direct and efficient methods for assembling the 2-azabicyclo[2.2.1]heptane core. researchgate.net This approach involves the [4+2] cycloaddition of a diene with an imine (an aza-dienophile), effectively creating the six-membered nitrogen-containing ring with the characteristic bridged structure. diva-portal.org

Aza-Diels-Alder Reactions: Development and Scope

The aza-Diels-Alder reaction has been extensively developed for the synthesis of 2-azabicyclo[2.2.1]heptane derivatives. researchgate.net A common and effective strategy involves the reaction of cyclopentadiene (B3395910) with an imine, often generated in situ. researchgate.netnih.gov This method is highly versatile, allowing for the preparation of the 2-azanorbornane system in large quantities, from gram to kilogram scales. researchgate.netnih.gov The reaction's scope has been expanded by using various imines, including those derived from glyoxylates, which allows for the introduction of functional groups, such as esters, at the C3 position of the resulting bicyclic system. diva-portal.orgnih.gov The reaction is often catalyzed by Lewis or Brønsted acids to activate the imine dienophile. pwr.edu.plup.pt For instance, a combination of trifluoroacetic acid and boron trifluoride diethyl etherate has been successfully used to promote the cycloaddition between cyclopentadiene and a chiral imine derived from ethyl glyoxylate (B1226380). diva-portal.org

The utility of this reaction is further demonstrated in the synthesis of precursors for complex molecules like epibatidine (B1211577) analogues and dipeptidyl peptidase-4 (DPP-4) inhibitors. le.ac.uknih.gov The initial cycloadducts, typically 2-azabicyclo[2.2.1]hept-5-enes, can be readily hydrogenated to afford the saturated 2-azabicyclo[2.2.1]heptane skeleton. researchgate.net

Stereoselective Aza-Diels-Alder Cycloadditions

A significant advantage of the aza-Diels-Alder approach is the ability to achieve high levels of stereoselectivity. researchgate.net In the reaction between cyclopentadiene and activated imines, there is a strong preference for the formation of the exo isomer over the endo isomer. diva-portal.orgchemrxiv.org This selectivity is a key feature, often yielding diastereomeric ratios heavily favoring the exo product. researchgate.netdiva-portal.org The stereochemical outcome is crucial as it defines the spatial arrangement of substituents on the bicyclic core, which is fundamental for its application in asymmetric synthesis and its biological activity. researchgate.netnih.gov The multiplication of chirality during the cycloaddition step allows for the isolation of a single enantiomer with up to four well-defined stereogenic centers from a chiral precursor. researchgate.netnih.gov

Influence of Chiral Imines and Dienophiles

The stereochemical course of the aza-Diels-Alder reaction is profoundly influenced by the use of chiral components. Chiral auxiliaries attached to the imine nitrogen are commonly employed to direct the cycloaddition to a specific face of the dienophile, leading to the formation of enantiomerically enriched products. researchgate.netresearchgate.net A widely used and effective chiral auxiliary is (S)-(-)-1-phenylethylamine. researchgate.netdiva-portal.orgnih.gov When this amine is condensed with a glyoxylate to form a chiral imine, its reaction with cyclopentadiene yields the corresponding 2-azabicyclo[2.2.1]heptene derivatives with high diastereoselectivity. researchgate.netdiva-portal.org

For example, the reaction between cyclopentadiene and the imine derived from methyl glyoxylate and (S)-(-)-1-phenylethylamine can produce the major exo-isomer with high stereocontrol. researchgate.net The choice of chiral auxiliary is critical; for instance, (1R,endo)-benzonorbornen-2-ol has also been shown to be an efficient chiral auxiliary, affording only exo-cycloadducts with significant diastereomeric ratios. researchgate.net The resulting diastereomers can often be separated by chromatography, providing access to enantiomerically pure bicyclic building blocks. researchgate.net The use of chiral dienophiles, such as (+)-10-camphorsulphonyl cyanide, has also been explored to induce enantioselectivity in the cycloaddition, resulting in an enantiomeric excess of the desired 2-azabicyclo[2.2.1]hept-5-en-3-one product. documentsdelivered.com

| Reaction Type | Diene | Dienophile (Imine precursor) | Catalyst/Auxiliary | Key Outcome | Reference |

| Aza-Diels-Alder | Cyclopentadiene | Ethyl glyoxylate, (S)-1-phenylethylamine | TFA, BF₃·OEt₂ | High exo selectivity, multigram scale synthesis | researchgate.netdiva-portal.org |

| Aza-Diels-Alder | Cyclopentadiene | (1R,endo)-benzonorbornen-2-yl glyoxylate, (S)- and (R)-1-phenylethylimine | Chiral Auxiliary | Exclusive formation of exo-cycloadducts with high diastereomeric ratios | researchgate.net |

| Aza-Diels-Alder | Cyclopentadiene | (+)-10-camphorsulphonyl cyanide | Chiral Dienophile | Enantioselective synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one | documentsdelivered.com |

Intramolecular Cycloaddition Strategies

Beyond intermolecular reactions, intramolecular cycloaddition strategies have been developed to construct the 2-azabicyclo[2.2.1]heptane framework. One such approach involves an intramolecular [4+2] cycloaddition of 3H-pyrroles. nih.govrsc.org In a one-pot transformation, the exposure of specific diols to Swern oxidation, followed by amine condensation and an acid-mediated cycloaddition, afforded the desired bicyclic products. nih.govrsc.org However, this method was found to be highly dependent on the substrate. While successful for some substrates, more functionalized versions required for the synthesis of complex natural products like longeracemine failed to yield the desired cycloadduct, necessitating the exploration of alternative synthetic routes. nih.govrsc.org

Cascade and Rearrangement Reactions

When traditional cycloaddition methods prove to be substrate-dependent or inefficient, cascade and rearrangement reactions offer powerful alternative pathways to the 2-azabicyclo[2.2.1]heptane core. These complex transformations can rapidly build molecular complexity from simpler starting materials.

SmI₂-Mediated Spirocyclization and Rearrangement Cascades

A novel and highly effective method for constructing the 2-azabicyclo[2.2.1]heptene framework involves a samarium(II) iodide (SmI₂)-mediated cascade reaction. nih.govrsc.org This strategy was developed as an alternative to a challenging intramolecular Diels-Alder reaction during synthetic studies toward the alkaloid longeracemine, which features a highly substituted 2-azabicyclo[2.2.1]heptane core. nih.govrsc.orgrsc.org

The key transformation is a stereoselective cascade that advances a 7-azabicyclo[2.2.1]heptadiene precursor to a functionally poised 2-azabicyclo[2.2.1]heptene. nih.govrsc.org The reaction, which proceeds in good yield under mild conditions (23 °C), involves a spirocyclization followed by a rearrangement. nih.govrsc.orgresearchgate.net Treatment of a suitable aldehyde precursor with three molar equivalents of SmI₂ in THF initiates the cascade. nih.govresearchgate.net This process demonstrates excellent regio- and stereoselectivity, exclusively affording the desired C-15 hydroxyl stereochemistry necessary for the natural product synthesis. researchgate.net The success of this rearrangement is dependent on the stability of the radical intermediate formed during the cascade. nih.govrsc.org This innovative SmI₂-mediated reaction provides a robust solution for accessing sterically congested 2-azabicyclo[2.2.1]heptane systems that are difficult to obtain through other methods. nih.govrsc.org

| Starting Material Type | Reagent | Key Transformation | Product Core | Selectivity | Reference |

| Functionalized Aldehyde | SmI₂ in THF | Spirocyclization/Rearrangement Cascade | 2-Azabicyclo[2.2.1]heptene | High regio- and stereoselectivity | nih.govrsc.orgresearchgate.net |

| Diol Precursor | Swern Oxidation, Amine, Acid | Intramolecular [4+2] Cycloaddition | 2-Azabicyclo[2.2.1]heptane | Substrate-dependent | nih.govrsc.org |

Wagner-Meerwein Rearrangements in 2-Azabicyclo[2.2.1]heptane Chemistry

The Wagner-Meerwein rearrangement, a type of carbocation 1,2-rearrangement, is a significant reaction in organic chemistry for altering molecular skeletons. sioc-journal.cnwikipedia.org In the context of 2-azabicyclo[2.2.1]heptane chemistry, this rearrangement has been effectively utilized to synthesize complex derivatives. Specifically, 2-arylsulfonyl-2-azabicyclo[2.2.1]hept-5-enes, which can be formed through the cycloaddition of cyclopentadiene and N-arylsulfonylimines, are key precursors. researchgate.net When these precursors are treated with halogens such as bromine or chlorine, they undergo a Wagner-Meerwein rearrangement to produce 3-polychloro-6,7-dihalogenated 2-arylsulfonylazabicyclo[2.2.1]heptanes. researchgate.netresearchgate.netresearchgate.net This transformation allows for the introduction of multiple halogen atoms and a change in the bicyclic framework, opening pathways to new functionalized azanorbornanes. researchgate.net

Catalytic Approaches to 2-Azabicyclo[2.2.1]heptane Formation

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity. The formation of the 2-azabicyclo[2.2.1]heptane core is no exception, with several powerful catalytic strategies being developed.

Palladium catalysis offers a versatile method for constructing oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is an efficient reaction that works with a broad array of substrates. researchgate.netresearchgate.netrsc.orgresearchgate.net This process allows for the creation of the bridged aza-bicyclic structure, which can be further functionalized for various applications. rsc.orgevitachem.com

Table 1: Palladium-Catalyzed Synthesis of Oxygenated 2-Azabicyclo[2.2.1]heptanes

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

| Cyclopentene (B43876) Derivatives | Palladium source | Varies | Oxygenated 2-azabicyclo[2.2.1]heptanes | Generally high | researchgate.netrsc.org |

An enantioselective approach to synthesizing 2-azabicyclo[2.2.1]heptanes involves the desymmetrization of meso-epoxides catalyzed by a chiral Brønsted acid. researchgate.netnih.gov Chiral phosphoric acids have been shown to be effective catalysts for the ring-opening of meso-epoxides, leading to a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.netacs.orgfigshare.com A key advantage of this method is that the resulting products contain hydroxyl and amide groups, which serve as convenient points for further derivatization. researchgate.netresearchgate.netresearchgate.net An effective binary catalytic system using an aminotriphenolate Al(III) complex and a bromide salt has also been shown to synthesize aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-amines in good yields within a significantly shortened reaction time of 6 hours. acs.org

Selenium catalysis provides another pathway to the 2-azabicyclo[2.2.1]heptene framework. researchgate.net A selenium-catalyzed intramolecular oxidative amination of cyclopentene derivatives has been developed, yielding a variety of 2-azabicyclo[2.2.1]heptenes in yields ranging from 58% to 96%. researchgate.netresearchgate.netresearchgate.net This method is characterized by its mild reaction conditions and broad substrate scope. researchgate.netresearchgate.netresearchgate.net The resulting aza-bridged ring products can undergo subsequent modifications on both the bicyclic backbone and the amino group, highlighting the synthetic utility of this approach. researchgate.net

Table 2: Selenium-Catalyzed Synthesis of 2-Azabicyclo[2.2.1]heptenes

| Substrate | Catalyst System | Conditions | Product | Yield Range | Reference |

| Cyclopentene Derivatives | Selenium-based catalyst | Mild, oxidative | 2-Azabicyclo[2.2.1]heptenes | 58–96% | researchgate.net |

Functional Group Transformations and Derivatization Strategies

Once the 2-azabicyclo[2.2.1]heptane core is established, a wide range of functional group transformations can be employed to create diverse analogues. These derivatizations are crucial for tuning the properties of the final molecules.

The 2-azabicyclo[2.2.1]heptane scaffold is amenable to various reductive and oxidative reactions. For instance, an azide (B81097) group can be reduced to a primary amine, providing a key functional handle for further chemistry. Conversely, oxidative transformations are also common. An oxidation-reduction strategy has been used to facilitate the epimerization at the C-7 position of the bicyclic system. le.ac.uk More specifically, the Dess-Martin oxidation can convert a secondary alcohol on the scaffold into the corresponding ketone in nearly quantitative yield. acs.org The reduction of ester groups within the structure to alcohols is another frequently employed transformation. pwr.edu.pl

Table 3: Examples of Functional Group Transformations on the 2-Azabicyclo[2.2.1]heptane Scaffold

| Starting Material Functional Group | Reagents/Reaction Type | Resulting Functional Group | Reference |

| Azide | Reduction | Amine | |

| Ester | Reduction | Alcohol | pwr.edu.pl |

| Secondary Alcohol | Dess-Martin Oxidation | Ketone | acs.org |

| anti-7-bromo derivative | Nucleophilic Substitution | 7-substituted (retention) | le.ac.uk |

| 7-hydroxy derivative | Oxidation-Reduction | epimerized 7-hydroxy | le.ac.uk |

Nucleophilic Substitutions on the Bicyclic Framework

Nucleophilic substitution reactions are a key method for introducing a variety of functional groups onto the 2-azabicyclo[2.2.1]heptane skeleton. A notable example involves the substitution at the C-7 position. The process can be initiated by the bromination of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene, which forms a reactive tricyclic salt. Subsequent treatment with a hydride source leads to a skeletal rearrangement, yielding anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane. le.ac.uk This bromo-derivative serves as a versatile precursor for further substitutions.

A crucial aspect of these nucleophilic substitutions at the C-7 position is the role of the nitrogen atom at the 2-position. The lone pair of electrons on the bicyclic nitrogen can participate in the reaction, a phenomenon known as neighboring group participation. le.ac.ukacs.orgnih.govle.ac.uk This participation facilitates the displacement of the bromine atom and typically occurs with retention of configuration, allowing for stereocontrolled synthesis. le.ac.ukle.ac.uk A range of nucleophiles, including carbon, nitrogen, oxygen, and halogen nucleophiles, can be successfully employed to displace the 7-bromo group, leading to a diverse array of 7-substituted 2-azabicyclo[2.2.1]heptanes. acs.orgnih.gov

The nature of the substituent on the nitrogen atom can significantly influence the reactivity of the bicyclic system towards nucleophilic substitution. For instance, replacing an N-acyl group with an N-alkyl group, such as N-benzyl, has been shown to facilitate nucleophilic displacement reactions at the 7-position. nih.gov Specifically, the 7-bromo group in N-benzyl-anti-7-bromo-2-azabicyclo[2.2.1]heptane can be displaced by various nucleophiles at elevated temperatures in a solvent like DMF. nih.gov In contrast, attempts to perform nucleophilic displacements on N-acyl-5-anti-bromo-2-azabicyclo[2.1.1]hexanes have been reported as unsuccessful, highlighting the importance of the nitrogen substituent. nih.gov However, the introduction of an electron-withdrawing tert-butoxycarbonyl (Boc) group on the nitrogen can enable smooth nucleophilic substitution without altering the bicyclic system. nih.gov

The following table summarizes examples of nucleophilic substitution reactions on the 2-azabicyclo[2.2.1]heptane framework.

| Starting Material | Reagent(s) | Product | Reference(s) |

| N-benzyl-2-azabicyclo[2.2.1]hept-5-ene | 1. Bromine 2. Hydride | anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane | le.ac.uk |

| anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane | Various nucleophiles (C, N, O, Halogen) | 7-substituted-2-benzyl-2-azabicyclo[2.2.1]heptane | acs.orgnih.gov |

| N-benzyl-anti-7-bromo-2-azabicyclo[2.2.1]heptane | Various nucleophiles, DMF, 100-110 °C | 7-substituted-N-benzyl-2-azabicyclo[2.2.1]heptane | nih.gov |

Introduction of Specific Substituents (e.g., N-alkyl including N-ethyl, N-acyl, carboxylic acid, carbonitrile, sulfonamide)

A variety of substituents can be introduced onto the 2-azabicyclo[2.2.1]heptane scaffold, allowing for the synthesis of a wide range of derivatives with tailored properties.

N-alkylation and N-acylation: The nitrogen atom of the bicyclic system is a common site for modification. N-alkylation can be achieved through standard procedures. N-acylation is also a frequently employed transformation, often for protection or to introduce specific functionalities. nih.gov For instance, N-acyl derivatives of 7-azabicyclo[2.2.1]heptane have been prepared, and the rotational barriers around the N-CO bond have been studied. cdnsciencepub.comcdnsciencepub.com

Carboxylic Acids: The introduction of a carboxylic acid group is a valuable modification, as it provides a handle for further derivatization, such as in peptide synthesis. chemicalbook.comsigmaaldrich.com For example, (1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a key building block in the synthesis of certain antiviral drugs. chemicalbook.com The synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been achieved through a multi-step sequence involving a Diels-Alder reaction as a key step. unirioja.es

Carbonitriles: The carbonitrile group can be introduced and subsequently transformed into other functional groups. A stereoselective synthesis of S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles has been developed, which serves as a more efficient route than separating diastereomers at a later stage. nih.gov These carbonitrile intermediates are crucial for the synthesis of potent dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov

Sulfonamides: Sulfonamide derivatives of 2-azabicyclo[2.2.1]heptane have been synthesized and investigated for their biological activity. nih.govnih.gov The synthesis typically involves the reaction of a bicyclic amine with a sulfonyl chloride. nih.govmdpi.com These sulfonamides, particularly those incorporating biaryl moieties, have shown promising antiproliferative activity. nih.govnih.gov A binary catalytic system using an aminotriphenolate Al(III) complex and a bromide salt has also been reported for the synthesis of N-arylsulfonyl and N-alkylsulfonyl protected 2-azabicyclo[2.2.1]heptanes in good yields. acs.org

The following table provides an overview of methods for introducing specific substituents.

| Substituent | Method | Precursor | Key Reagents/Conditions | Reference(s) |

| N-Acyl | Acylation | 7-azabicyclo[2.2.1]heptane | Acylating agent | cdnsciencepub.comcdnsciencepub.com |

| Carboxylic acid | Multi-step synthesis including Diels-Alder | Cyclohexenone derivative | Methyl 2-benzamidoacrylate | unirioja.es |

| Carbonitrile | Stereoselective synthesis from chiral amine | (S)- or (R)-1-phenylethylamine | Multi-step sequence | nih.gov |

| Sulfonamide | Sulfonylation of amine | 2-azabicyclo[2.2.1]heptane amine | Sulfonyl chloride | nih.govmdpi.com |

| N-Sulfonyl | Catalytic cyclization | Cyclic γ-epoxy-alcohol | Al(III) aminotriphenolate, TBAB | acs.org |

Regio- and Stereoselective Functionalization of Unsaturated Precursors

The functionalization of unsaturated precursors, such as 2-azabicyclo[2.2.1]hept-5-ene, provides a powerful strategy for introducing multiple functional groups with high regio- and stereocontrol.

A key reaction is the aza-Diels-Alder reaction, which can be used to construct the 2-azabicyclo[2.2.1]hept-5-ene skeleton. le.ac.uk For example, the reaction between cyclopentadiene and a chiral imine can lead to the formation of a single enantiomer with four defined stereogenic centers. nih.gov This stereoselective cycloaddition is a cornerstone for the synthesis of a variety of chiral derivatives. nih.gov

Further functionalization of the double bond in the unsaturated bicyclic system can be achieved through various methods. Bromination of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene, as mentioned previously, leads to a rearranged product, demonstrating the influence of the bicyclic framework on reactivity. le.ac.ukle.ac.uk

The stereoselective synthesis of S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles starts from unsaturated precursors and utilizes chiral auxiliaries like (R)- or (S)-1-phenylethylamine to control the stereochemistry. nih.gov The synthesis involves a two-step hydrogenation and saponification process that yields a single isomer with the desired configuration at the 3-position. nih.gov

Palladium-catalyzed reactions have also emerged as a valuable tool for the functionalization of unsaturated precursors. A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been developed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes with a broad substrate scope. rsc.org

The following table highlights key findings in the regio- and stereoselective functionalization of unsaturated precursors.

| Precursor | Reaction | Reagents/Conditions | Product | Key Feature | Reference(s) |

| Cyclopentadiene and chiral imine | Aza-Diels-Alder reaction | (S)-1-phenylethylamine, ethyl glyoxylate | Chiral 2-azabicyclo[2.2.1]hept-5-ene derivative | High stereoselectivity, formation of four stereocenters | nih.gov |

| N-benzyl-2-azabicyclo[2.2.1]hept-5-ene | Bromination and rearrangement | 1. Bromine 2. Hydride | anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane | Skeletal rearrangement | le.ac.ukle.ac.uk |

| Unsaturated precursor from (R)-1-phenylethylamine | Multi-step synthesis | 1. Hydrogenation 2. Saponification 3. Boc-protection | (3S)-Boc-protected-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | Stereoselective formation of the S-configuration at C-3 | nih.gov |

| Cyclopentenes | Palladium-catalyzed 1,2-aminoacyloxylation | Palladium catalyst | Oxygenated 2-azabicyclo[2.2.1]heptanes | Efficient synthesis of functionalized bicyclic structures | rsc.org |

Structural and Stereochemical Analysis of 2 Azabicyclo 2.2.1 Heptane Systems

Stereoisomerism and Diastereomeric Relationships (exo/endo configurations)

The stereochemistry of the 2-azabicyclo[2.2.1]heptane system is complex, primarily defined by the relationship between substituents and the ethylene (B1197577) bridge (C7). Substituents on the five-membered ring can adopt either an exo or endo configuration. An exo substituent is positioned on the same side as the C7 bridge, while an endo substituent is on the opposite side. nih.gov

In the case of 2-Ethyl-2-azabicyclo[2.2.1]heptane, the nitrogen atom itself is a point of stereochemical interest. Due to pyramidal inversion at the tertiary nitrogen, the ethyl group can rapidly interchange between two diastereomeric positions relative to the bicyclic skeleton: exo and endo. acs.org At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals. However, low-temperature NMR studies on the analogous 2-methyl derivative have shown that these two invertomers can be distinguished, with the endo isomer being slightly more stable by approximately 0.3 kcal/mol. acs.orgresearchgate.net This preference is attributed to torsional strain effects within the rigid framework.

Chiral Properties and Enantiomeric Purity Assessment

The 2-azabicyclo[2.2.1]heptane scaffold is inherently chiral and can be utilized as a versatile building block in asymmetric synthesis. rsc.orgmdpi.com While the unsubstituted parent molecule is achiral, the introduction of substituents can create chiral derivatives. The chirality arises from the specific three-dimensional arrangement of the atoms in the bicyclic cage.

Derivatives of 2-azabicyclo[2.2.1]heptane are often produced as racemic mixtures, which necessitates resolution into individual enantiomers for applications where specific stereochemistry is critical, such as in pharmacology or catalysis. pwr.edu.pl The assessment of enantiomeric purity is a crucial step in their characterization. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying the enantiomers of these compounds. nih.gov

Stereoselective synthesis is another approach to obtain enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives. This can be achieved by using chiral starting materials or through asymmetric reactions, such as the aza-Diels-Alder reaction, to construct the bicyclic skeleton with a high degree of stereocontrol. nih.govpwr.edu.pl The resulting enantiomeric excess (ee) is then determined using analytical techniques like chiral HPLC or NMR spectroscopy with chiral shift reagents.

Conformational Dynamics and Rigidity of the Bicyclic Skeleton

A defining feature of the 2-azabicyclo[2.2.1]heptane system is the rigidity of its bicyclic skeleton. rsc.org The C1–C7–C4 bridge locks the six-membered ring into a fixed boat conformation. nih.gov This constrained geometry makes the scaffold a rigid counterpart to the more flexible piperazine (B1678402) or pyrrolidine (B122466) rings. nih.govnih.gov This rigidity is a key feature in medicinal chemistry as it reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for biological targets. rsc.org

Advanced Spectroscopic Characterization for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural and stereochemical elucidation of 2-azabicyclo[2.2.1]heptane derivatives. nih.gov

¹H and ¹³C NMR: The proton and carbon NMR spectra provide signature signals that confirm the bicyclic structure. In ¹H NMR, the bridgehead protons (H1 and H4) typically appear as distinct multiplets. The protons on the ethyl group at N-2 would show a characteristic quartet and triplet pattern. The chemical shifts and coupling constants are highly sensitive to the stereochemistry. For example, a long-range "W-coupling" is often observed between protons in a specific planar W-shaped arrangement, which can help in assigning exo or endo configurations. ucla.edu A key diagnostic feature is the lack of coupling between a bridgehead proton and an adjacent endo-proton in the 7-azabicyclo[2.2.1]heptane system. acs.org

2D-NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for unambiguous assignments.

COSY spectra reveal proton-proton coupling networks, allowing for the mapping of connections within the entire spin system. longdom.orggoogle.com

HSQC correlates directly bonded protons and carbons.

NOESY is particularly powerful for stereochemical assignment as it detects through-space correlations between protons that are close to each other, which helps to differentiate between exo and endo isomers. google.com For instance, a NOESY cross-peak between a substituent's proton and a bridgehead proton would provide strong evidence for its spatial orientation.

| Proton Position | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| H1, H4 (Bridgehead) | 2.8 - 4.8 | Position is highly dependent on N-substituent and other ring substituents. nih.govunirioja.es |

| H3, H5, H6 (Ring Protons) | 1.2 - 2.4 | Complex, overlapping multiplets are common. unirioja.es |

| H7 (Ethylene Bridge) | 1.3 - 2.0 | Often appears as distinct multiplets. nih.gov |

| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C1, C4 (Bridgehead) | 58 - 70 | Sensitive to N-substitution. ucla.eduunirioja.es |

| C3, C5, C6 (Ring Carbons) | 26 - 47 | Shifts vary based on substitution and stereochemistry. ucla.eduunirioja.es |

| C7 (Ethylene Bridge) | 35 - 43 | Characteristic signal for the bicyclic core. ucla.edu |

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of 2-Ethyl-2-azabicyclo[2.2.1]heptane. By providing a highly accurate mass measurement of the molecular ion ([M+H]⁺), HRMS allows for the determination of the precise molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. unirioja.es Techniques like Electrospray Ionization (ESI) are commonly used to generate the ions for analysis. unirioja.es The fragmentation pattern observed in the mass spectrum can also provide further structural information about the bicyclic core.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For 2-Ethyl-2-azabicyclo[2.2.1]heptane, the IR spectrum would be characterized by:

C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the ethyl group and the bicyclic framework. unirioja.esunirioja.es

C-N stretching vibrations: These typically appear in the fingerprint region, around 1000-1250 cm⁻¹, and are characteristic of tertiary amines.

C-H bending vibrations: Found in the 1350-1480 cm⁻¹ range.

The absence of absorptions for other functional groups (like C=O near 1700 cm⁻¹ or O-H as a broad peak around 3200-3600 cm⁻¹) confirms the structure of the title compound. unirioja.esunirioja.es

Reactivity and Mechanistic Investigations of 2 Azabicyclo 2.2.1 Heptane Scaffolds

Ring Expansion Reactions to Azabicyclo[3.2.1]octane Derivatives

The transformation of the 2-azabicyclo[2.2.1]heptane skeleton into the larger 2-azabicyclo[3.2.1]octane system is a significant synthetic strategy. This ring expansion can be initiated from suitably functionalized precursors. For instance, 2-azanorbornan-3-yl methanols can undergo stereoselective ring expansion to the 2-azabicyclo[3.2.1]octane system. researchgate.net This process often proceeds through the formation of an intermediate aziridinium (B1262131) ion, which is then opened by a nucleophilic attack at the more substituted carbon atom. researchgate.net

A notable example involves the reaction of 2-azanorbornan-3-yl methanols under Mitsunobu or mesylation conditions with various nucleophiles, leading to a series of chiral-bridged azepanes. researchgate.net The stereochemistry of the resulting product at the C-4 position is dependent on the configuration of the starting alcohol. researchgate.net This method provides a high-yielding and stereoselective route to novel 2-azabicyclo[3.2.1]octane derivatives. researchgate.net

Similarly, the synthesis of N-tosyl 2-aza[2.2.1]bicycloheptane substituted at the 3-position with a prostaglandin (B15479496) α-chain has been shown to lead to a 2-aza[3.2.1]bicyclooctane derivative as a result of ring expansion. researchgate.net

Fragmentation Pathways and Formation of Monocyclic Systems

Under specific reaction conditions, the rigid bicyclic framework of 2-azabicyclo[2.2.1]heptanes can undergo fragmentation to yield monocyclic systems. One such pathway is observed during the synthesis of N-tosyl 2-aza[2.2.1]bicycloheptane substituted at the 3-position, which can lead to the formation of cis-1,3-disubstituted cyclopentylamines. researchgate.net

Another documented fragmentation occurs during the reduction of a 2-azabicyclo[2.2.1]hept-2-ene system. The reduction of 5-acetoxy-7,7-dichloro-2,3,4,5-tetrachloro-2-azabicyclo[2.2.1]hept-2-ene with ethanolic borohydride (B1222165) resulted in the fragmentation of the bicyclo[2.2.1]heptene system to produce a monocyclic pyrrole (B145914) derivative. ucla.edu

In mass spectrometry, fragmentation pathways such as alpha-fragmentation and McLafferty rearrangement are common for cyclic compounds. libretexts.org Alpha-fragmentation is initiated by the loss of a non-bonding electron, typically from the nitrogen atom in the 2-position, followed by cleavage of an adjacent bond. libretexts.org The McLafferty rearrangement involves a hydrogen atom transfer from a gamma-carbon to the ionized heteroatom, leading to the elimination of a neutral alkene molecule. libretexts.org

Electrophilic and Nucleophilic Reactions of the Bicyclic System

The 2-azabicyclo[2.2.1]heptane system is amenable to both electrophilic and nucleophilic reactions, often with high regio- and stereoselectivity.

Electrophilic Reactions: The double bond in unsaturated 2-azabicyclo[2.2.1]hept-5-ene derivatives is susceptible to electrophilic addition. The electrophilic halogenation and chalcogenation (sulfenylation and selenenylation) of both endo- and exo-isomers of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates have been studied. researchgate.net Halogenation of these isomers typically leads to rearranged products. In contrast, chalcogenation of the endo-isomer gives rearranged products, while the exo-isomer can yield both rearranged and 1,2-addition products. researchgate.net The presence of electron-withdrawing substituents at the nitrogen atom can influence the reactivity of the double bond towards electrophiles. bohrium.com

Nucleophilic Reactions: The 2-azabicyclo[2.2.1]heptane skeleton can be functionalized via nucleophilic substitution reactions. For instance, the nitrogen atom in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane can participate in neighboring group assistance, facilitating nucleophilic substitution at the C-7 position with various nucleophiles (C, N, O, and halogens) with retention of configuration. acs.orgle.ac.uknih.gov This has been a key strategy in the synthesis of novel epibatidine (B1211577) analogues. acs.orgle.ac.uknih.gov

The reactivity of the bicyclic system can also be influenced by the substituents present. For example, the ketone group in 2-oxa-5-azabicyclo[2.2.1]heptan-3-one introduces electrophilic character, allowing for condensation or nucleophilic addition reactions.

Reactivity of N-Substituted 2-Azabicyclo[2.2.1]heptanes

The substituent on the nitrogen atom of the 2-azabicyclo[2.2.1]heptane ring plays a crucial role in directing its reactivity. The N-substituent can influence the stereoselectivity of reactions and the stability of intermediates.

For instance, N-substituted 2-azanorbornenes are known to undergo metathesis reactions, and the chemoselectivity of these reactions can be tuned. documentsdelivered.com The nature of the N-substituent also affects the course of electrophilic additions to the double bond. N-nitrosubstituted 2-azabicyclo[2.2.1]hept-5-enes have shown a marked inertness toward electrophilic halogenation of the double bond. bohrium.com

In the context of asymmetric synthesis, chiral N-substituted 2-azabicyclo[2.2.1]heptane derivatives are widely used as ligands for metal-catalyzed reactions. The steric and electronic properties of the N-substituent are critical for achieving high enantioselectivity. pwr.edu.pl The synthesis of neogliptin, a potent DPP-4 inhibitor, involves the use of a 2-azabicyclo[2.2.1]heptane moiety where the nitrogen is substituted with a larger pharmacophore. nih.gov

Hydrogenation and Other Reduction Mechanisms

The reduction of the 2-azabicyclo[2.2.1]heptane system, particularly the double bond in unsaturated derivatives, is a common transformation. Catalytic hydrogenation is frequently employed to produce saturated 2-azabicyclo[2.2.1]heptanes.

The conditions for catalytic hydrogenation, including the choice of catalyst and solvent, can significantly impact the product distribution. ucla.edu For example, the reduction of 5-acetoxy-7,7-dichloro-2,3,4,5-tetrachloro-2-azabicyclo[2.2.1]hept-2-ene over palladium on carbon in ethyl acetate (B1210297) and triethylamine (B128534) yields a mixture of products. ucla.edu In the synthesis of neogliptin, hydrogenation of exo- and endo-isomeric pairs of 2-tert-butyl 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate over palladium on carbon is a key step to obtain the saturated bicyclic core. nih.gov

Other reducing agents can also be employed. For instance, reduction of certain 2-azabicyclo[2.2.1]hept-2-ene derivatives with tributyltin hydride can selectively reduce specific chloro substituents. ucla.edu The reduction of N-nitrosamines of 2-azabicyclo[2.2.1]heptane derivatives can lead to rearrangements involving the insertion of the exocyclic nitrogen atom. bohrium.com

Reactions Involving Specific Functional Groups on the Azabicyclo[2.2.1]heptane Core (e.g., alkoxyselenylation)

The functional groups attached to the 2-azabicyclo[2.2.1]heptane core can undergo a variety of chemical transformations, enabling the synthesis of diverse derivatives.

A notable example is the alkoxyselenylation reaction. Chiral diselenides based on the 2-azabicyclo[2.2.1]heptane skeleton can be synthesized and used in the asymmetric alkoxyselenylation of alkenes. rsc.orgrsc.org For instance, a diselenide containing a 2-azabicyclo[2.2.1]heptane skeleton can be prepared from the corresponding alcohol by converting it to a mesylate and then reacting with a selenium source. rsc.orgrsc.org The presence of a tert-butoxycarbonyl group on the nitrogen atom can prevent ring expansion during the mesylation step by reducing the nucleophilicity of the nitrogen. rsc.orgrsc.org These chiral diselenides have been shown to be effective in inducing high diastereoselectivity in the alkoxyselenylation of various alkenes. rsc.orgrsc.org

Other functional group manipulations include the conversion of an anti-7-ethoxycarbonyl group into a methylisoxazole ring, which has been utilized in the synthesis of isoepiboxidine. acs.orgnih.gov

Advanced Applications of 2 Azabicyclo 2.2.1 Heptane in Organic and Medicinal Chemistry Research

2-Azabicyclo[2.2.1]heptane as a Chiral Building Block

The inherent chirality and conformational rigidity of the 2-azabicyclo[2.2.1]heptane skeleton make it an exceptional building block in asymmetric synthesis. vulcanchem.compwr.edu.pl This structural feature is critical for the stereocontrolled synthesis of complex molecular architectures.

Synthesis of Conformationally Restricted Amino Acid Analogues and Peptidomimetics

The incorporation of rigid scaffolds into amino acid structures is a well-established strategy for creating conformationally restricted amino acid (CRAA) analogues. uni-regensburg.ded-nb.infounirioja.es These analogues are instrumental in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. d-nb.info The 2-azabicyclo[2.2.1]heptane framework serves as a proline analogue, where the bicyclic structure imparts a higher degree of rigidity compared to the simple five-membered ring of proline. d-nb.info

Derivatives of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid are particularly useful in this context. uni-regensburg.de The synthesis of these compounds can be achieved through methods like the Diels-Alder reaction between cyclopentadiene (B3395910) and an imine. uni-regensburg.de The resulting bicyclic amino acid derivatives can then be incorporated into peptide chains to induce specific secondary structures and enhance resistance to enzymatic degradation. The fixed spatial orientation of the substituents on the 2-azabicyclo[2.2.1]heptane ring system allows for precise control over the conformation of the resulting peptide, a crucial factor in designing biologically active molecules. d-nb.info

Precursors to Complex Polycyclic Structures and Intermediates in Natural Product Synthesis (e.g., Longeracemine)

The 2-azabicyclo[2.2.1]heptane core is a key structural motif in several complex natural products. One notable example is longeracemine, a Daphniphyllum alkaloid with a highly intricate 5/6/5/5/6/5 polycyclic skeleton that features a functionalized 2-azabicyclo[2.2.1]heptane core. researchgate.net The synthesis of such complex molecules often relies on the strategic use of building blocks that already contain portions of the target's framework.

Researchers have developed synthetic routes to intermediates containing the 2-azabicyclo[2.2.1]heptane core of longeracemine. researchgate.net One approach involves a samarium(II) iodide-mediated spirocyclization and rearrangement cascade of a 7-azabicyclo[2.2.1]heptadiene precursor. researchgate.net This transformation efficiently constructs the desired bicyclic system and sets the stage for further elaborations toward the natural product. The ability to access these complex scaffolds highlights the importance of 2-azabicyclo[2.2.1]heptane derivatives as versatile intermediates in total synthesis.

Scaffold for Diverse Heterocyclic Compound Libraries

The 2-azabicyclo[2.2.1]heptane framework serves as a versatile scaffold for the generation of diverse libraries of heterocyclic compounds. researchgate.net Its rigid structure and multiple functionalization points allow for the systematic introduction of various substituents, leading to a wide range of structurally distinct molecules. These libraries are valuable resources in drug discovery and for the development of new ligands and catalysts.

The synthesis of these libraries often starts with a stereoselective aza-Diels-Alder reaction to establish the chiral 2-azabicyclo[2.2.1]heptane core. researchgate.net Subsequent modifications, such as electrophilic additions to the double bond of 2-azabicyclo[2.2.1]hept-5-ene derivatives, can introduce a variety of functional groups. researchgate.netrsc.org For instance, neighboring group participation by the nitrogen atom in 7-substituted 2-azabicyclo[2.2.1]heptanes facilitates nucleophilic substitution at the 7-position, opening pathways to a broad array of derivatives. acs.org This versatility makes the 2-azabicyclo[2.2.1]heptane scaffold a powerful tool for exploring chemical space and identifying compounds with desired properties. nih.gov

Chiral Ligands and Organocatalysts in Asymmetric Transformations

The chiral nature of 2-Ethyl-2-azabicyclo[2.2.1]heptane and its derivatives makes them highly effective as ligands in organometallic catalysis and as organocatalysts for a variety of asymmetric transformations. researchgate.netsemanticscholar.orgpwr.edu.pl

Role in Organometallic Catalysis (e.g., Iridium-Catalyzed Hydrogenation)

Derivatives of 2-azabicyclo[2.2.1]heptane have been successfully employed as ligands in iridium-catalyzed asymmetric hydrogenation reactions. pwr.edu.plnih.govwhiterose.ac.uk These reactions are crucial for the enantioselective synthesis of chiral molecules. The development of new chiral ligands is a key focus in this area, and the rigid bicyclic framework of 2-azabicyclo[2.2.1]heptane provides a robust platform for ligand design.

For example, Crabtree-type iridium complexes bearing ligands derived from 2-azabicyclo[2.2.1]heptane have shown high efficiency in the hydrogenation of various challenging substrates. pwr.edu.pl Additionally, new classes of ligands, such as (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-oxazoline ligands, have been developed and applied in asymmetric transfer hydrogenation reactions. scilit.com The success of these ligands is attributed to their ability to create a well-defined chiral environment around the metal center, which effectively controls the stereochemical outcome of the reaction.

Application in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426) Reaction, Tsuji-Trost Reaction)

The 2-azabicyclo[2.2.1]heptane scaffold has also proven to be a valuable component of catalysts for asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

In the context of the aldol reaction , organocatalysts based on the 2-azabicyclo[2.2.1]heptane framework have been designed and tested. mdpi.comnih.gov For instance, polyamines and amides derived from 2-azabicyclo[2.2.1]heptane have been used to catalyze the aldol reaction between ketones and aldehydes. mdpi.comnih.gov While some of these catalysts have shown modest enantioselectivity, they have provided valuable insights into the design of more effective catalysts. pwr.edu.pl The rigid bicyclic structure is thought to play a crucial role in influencing the stereochemical course of the reaction. mdpi.com

In the Tsuji-Trost reaction , a palladium-catalyzed allylic alkylation, ligands derived from 2-azabicyclo[2.2.1]heptane have demonstrated significant potential. semanticscholar.orgwikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Chiral ligands are essential for achieving high enantioselectivity in this transformation. 2-Azanorbornane derivatives have been used to create N,N- and N,S-donating ligands that have been successfully applied in the Tsuji-Trost reaction, affording products with high yields and enantiomeric excesses. semanticscholar.org The rigid and predictable geometry of the 2-azabicyclo[2.2.1]heptane backbone is a key factor in the high levels of asymmetric induction observed.

Table of Research Findings for 2-Ethyl-2-azabicyclo[2.2.1]heptane and its Derivatives

| Application | Specific Transformation | Catalyst/Ligand System | Key Findings |

|---|---|---|---|

| Chiral Building Block | Synthesis of Longeracemine Intermediate | SmI₂-mediated cascade | Efficient construction of the 2-azabicyclo[2.2.1]heptane core. researchgate.net |

| Chiral Ligand | Iridium-Catalyzed Asymmetric Hydrogenation | Iridium complexes with 2-azabicyclo[2.2.1]heptane-based ligands | High efficiency in the hydrogenation of various alkenes. pwr.edu.pl |

| Organocatalyst | Asymmetric Aldol Reaction | Polyamines and amides derived from 2-azabicyclo[2.2.1]heptane | Moderate to good stereoselectivity, highlighting the influence of the bicyclic scaffold. mdpi.comnih.gov |

| Chiral Ligand | Palladium-Catalyzed Tsuji-Trost Reaction | 2-Azanorbornane-based N,N- and N,S-donating ligands | High yields and enantiomeric excesses in allylic alkylation. semanticscholar.org |

Table of Compound Names

| Compound Name |

|---|

| 2-Ethyl-2-azabicyclo[2.2.1]heptane |

| 2-Azabicyclo[2.2.1]heptane (2-Azanorbornane) |

| 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid |

| Longeracemine |

| Samarium(II) iodide |

| (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-oxazoline |

| Palladium |

| Iridium |

| Pyrrolidine (B122466) |

| Proline |

Development of Medicinal Chemistry Scaffolds for Molecular Probe Design

In medicinal chemistry, the rigid 2-azabicyclo[2.2.1]heptane core is an attractive scaffold for designing molecules that can interact with specific biological targets. Its defined stereochemistry allows for precise positioning of functional groups within a receptor's binding pocket.

The 2-alkyl-2-azabicyclo[2.2.1]heptane ring system has been incorporated into novel compounds to study their interactions with muscarinic receptors. nih.gov In one study, ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol were synthesized and evaluated as potential muscarinic antagonists and agonists. nih.gov

Radioligand binding assays were used to determine the affinities of these compounds for various muscarinic receptor subtypes. Four potential antagonists featuring a 2,2-diphenylpropionate side chain showed high affinity but did not discriminate significantly between receptor subtypes. The potency of these antagonists was highly dependent on the stereochemistry of the ester linkage. nih.gov The 5-endo substituted compound was the most potent, with affinities in the nanomolar and sub-nanomolar range. nih.gov

| Compound Substitution | Receptor Source | Binding Affinity (Ki, M) |

| 5-endo-2,2-diphenylpropionate | Rat Heart | 4.23 x 10⁻¹⁰ |

| Rat Brain | 1.18 x 10⁻⁹ | |

| m1-transfected CHO cells | 8.16 x 10⁻¹⁰ | |

| m3-transfected CHO cells | 9.51 x 10⁻¹⁰ | |

| 5-exo-2,2-diphenylpropionate | Rat Heart | 1.12 x 10⁻⁸ |

| Rat Brain | 1.41 x 10⁻⁸ | |

| m1-transfected CHO cells | 1.34 x 10⁻⁸ | |

| m3-transfected CHO cells | 1.62 x 10⁻⁸ |

Data sourced from a study on ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol. nih.gov

Conversely, six potential agonists with acetoxy groups had much lower affinities, in the micromolar range, and also did not show significant subtype selectivity. nih.gov These studies demonstrate how the 2-azabicyclo[2.2.1]heptane scaffold can be systematically modified to probe receptor-ligand interactions and establish structure-activity relationships. nih.gov

Scaffold hopping is a key strategy in medicinal chemistry aimed at discovering structurally novel compounds by modifying the central core of a known active molecule. uniroma1.itnih.gov This approach is used to improve physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties or to generate new, patentable chemical entities. uniroma1.it A common tactic within this strategy is bioisosteric replacement, where a functional group or substructure is replaced by another with similar physical or chemical properties.

Saturated bicyclic scaffolds, such as 2-azabicyclo[2.2.1]heptane, are increasingly used as bioisosteres for aromatic rings like the phenyl group. pharmablock.comresearchgate.netnih.gov Replacing a flat, aromatic ring with a three-dimensional, saturated structure can lead to significant improvements in properties such as aqueous solubility and metabolic stability, while maintaining or even enhancing biological activity. nih.gov The rigid 2-azabicyclo[2.2.1]heptane structure can effectively mimic the spatial arrangement of substituents on a phenyl ring, thus preserving the key pharmacophoric features required for interaction with a biological target. researchgate.net This makes it a valuable tool for lead optimization and the exploration of novel chemical space in drug discovery programs. niper.gov.in

The 2-azabicyclo[2.2.1]heptane framework serves as a crucial starting material, or precursor, for the synthesis of more complex molecules designed to modulate specific biochemical pathways. mdpi.comacs.org Its derivatives show promise in the creation of new biomimetic scaffolds. acs.org

A notable example is the use of this scaffold in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a key target for type 2 diabetes therapies. mdpi.com Researchers have designed and synthesized novel DPP-4 inhibitors based on a 2-azabicyclo[2.2.1]heptane core. The synthesis involves a stereoselective route to obtain specific isomers of 2-azabicyclo[2.2.1]heptane-carbonitriles, which are then elaborated into the final inhibitor compounds. mdpi.com These molecules are designed to interact specifically with the active site of the DPP-4 enzyme, thereby modulating its activity. This demonstrates the utility of the 2-azabicyclo[2.2.1]heptane system as a foundational structure for building potent and selective modulators of critical biochemical pathways. mdpi.com

Computational and Theoretical Studies of 2 Azabicyclo 2.2.1 Heptane Systems

Quantum Chemical Calculations for Geometries and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of 2-azabicyclo[2.2.1]heptane systems. The rigid bicyclic framework of these compounds imposes significant geometric constraints, leading to unique structural features.

Research on related 2-azabicyclo[2.2.1]heptane derivatives demonstrates that the nitrogen atom within the bicyclic system typically adopts a pyramidal geometry. Due to the constraints of the bridged structure, the internal carbon-nitrogen-carbon (C-N-C) bond angle is often compressed to a value less than the ideal tetrahedral angle of 109.5°. This angular strain has a direct impact on the electronic properties and reactivity of the nitrogen atom.

Quantum mechanical calculations have been employed to investigate the pyramidalization of the nitrogen atom in various derivatives. nih.gov For instance, studies on N-benzoyl-2-phenyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid have utilized quantum methods to understand the high degree of pyramidalization observed in its crystal structure. nih.gov Similarly, calculations on N-phenyl-2-azabicyclo[2.2.1]heptane show that steric interactions are reduced compared to more flexible systems like N-phenylpiperidine, which favors better conjugation between the nitrogen lone pair and the phenyl ring, resulting in a lesser degree of pyramidalization and twist. vu.nl

Density Functional Theory (DFT) calculations are commonly used to optimize molecular geometries and predict various electronic parameters. These calculations can provide data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stable conformation.

Table 1: Selected Calculated Geometric Parameters for Azabicyclo[2.2.1]heptane Systems

| Parameter | Description | Typical Calculated Value | Reference |

| C-N-C Angle | Internal bond angle at the nitrogen atom | < 109.5° | |

| Nitrogen Geometry | Three-dimensional arrangement around the nitrogen | Pyramidal | nih.gov |

| Twist Angle (ω) | Dihedral angle in N-phenyl derivatives | ~6° (for N-phenyl-2-azabicyclo[2.2.1]heptane) | vu.nl |

Note: The values are generalized from studies on related derivatives and serve as an estimation for the 2-Ethyl-2-azabicyclo(2.2.1)heptane system.

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

The conformational flexibility of 2-azabicyclo[2.2.1]heptane systems, particularly concerning the substituents on the nitrogen atom, is a key area of investigation using computational methods. Molecular mechanics (MM) and molecular dynamics (MD) simulations are invaluable for exploring the potential energy surface and identifying low-energy conformers.

For N-substituted 2-azabicyclo[2.2.1]heptanes, nitrogen inversion leads to the existence of exo and endo isomers. Molecular mechanics calculations, such as those using the MM3 force field, have been used to predict the relative stabilities of these conformers. nih.gov For the related 2-methyl-2-azabicyclo[2.2.1]heptane, low-temperature 13C NMR studies confirmed the computational prediction that the endo isomer is slightly more stable (by approximately 0.3 kcal/mol) than the exo isomer. acs.org

Molecular dynamics simulations offer a way to study the dynamic behavior of these molecules over time, providing insights into conformational transitions and the stability of different states. mdpi.com MD simulations can be used to explore how the molecule interacts with its environment, such as a solvent or a biological receptor. mdpi.com For example, MD studies on proline mimetics, including exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, have been used to understand their interactions with proteins like the X-linked inhibitor of apoptosis protein (XIAP). nih.gov These simulations help in understanding the stability of the ligand-protein complex. nih.gov

The energy barrier to nitrogen inversion is another critical parameter that can be determined computationally and experimentally. For 2-methyl-2-azabicyclo[2.2.1]heptane, the inversion barrier (ΔG‡) was determined to be 7.2 kcal/mol, which is lower than that of typical acyclic amines. acs.org Molecular mechanics calculations have been shown to reasonably account for these observed barriers by evaluating the energy difference between the pyramidal ground state and the planar transition state. acs.org

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in mapping out the reaction pathways and characterizing the transition states of reactions involving 2-azabicyclo[2.2.1]heptane systems. These studies provide a detailed, atomistic view of the reaction mechanism, which is often difficult to obtain through experimental means alone.

DFT calculations are frequently used to locate transition state structures and calculate activation energies (Gibbs free energies of activation, ΔG‡). This information is crucial for understanding reaction kinetics and predicting the feasibility of a particular transformation. For instance, the mechanism of base-catalyzed hydrolysis of amides based on the 7-azabicyclo[2.2.1]heptane scaffold has been investigated theoretically. mdpi.com These studies revealed that, contrary to expectations, these non-planar amides are highly resistant to hydrolysis. The calculations, which included explicit water molecules, showed a large negative entropy of activation (ΔS‡), indicating a highly ordered transition state, which contributes to the unexpectedly low reactivity. mdpi.com

Theoretical analysis has also been applied to cycloaddition reactions used in the synthesis of these bicyclic systems and to subsequent rearrangement reactions. google.com For example, the mechanism of retro-ene reactions of related diazenes has been established through DFT calculations, clarifying the nature of the transition states involved. acs.org Computational modeling can also predict the stereochemical outcome of reactions, such as the endo and exo selectivity in Diels-Alder reactions, which are often used to construct the azabicyclic core. google.com

Table 2: Computational Analysis of a Reaction Involving a Related Azabicyclic System

| Reaction | Computational Method | Key Finding | Reference |

| Base-Catalyzed Hydrolysis of 7-Azabicyclo[2.2.1]heptane Amide | DFT (B3LYP, M06-2X) with PCM | High activation energy due to a large, negative entropy of activation (highly ordered transition state). | mdpi.com |

| Retro-Ene Reaction of Allylic Diazenes | DFT | Elucidation of the concerted mechanism and character of the transition states. | acs.org |

Molecular Modeling of Interactions with Biological Macromolecules

The 2-azabicyclo[2.2.1]heptane scaffold is recognized as a valuable component in the design of biologically active molecules due to its rigid structure, which can help in pre-organizing pharmacophoric groups for optimal interaction with a biological target. Molecular modeling techniques, including docking and pharmacophore development, are essential in this area of research.

Molecular docking studies are widely used to predict the binding mode and affinity of ligands based on the 2-azabicyclo[2.2.1]heptane core within the active site of a protein. For example, derivatives of 2-azabicyclo[2.2.1]heptane have been designed and synthesized as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target for the treatment of type 2 diabetes. nih.govnih.gov Molecular modeling was used to design these inhibitors, such as neogliptin, and to analyze their interactions with key residues in the DPP-4 active site. nih.govnih.gov

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for biological activity. For the DPP-4 inhibitors, pharmacophore parameters were found to be similar to other known drugs like vildagliptin (B1682220) and sitagliptin. nih.govnih.gov

In another application, the 2-azabicyclo[2.2.1]heptane framework has been incorporated into peptide mimetics. For instance, exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has been used as a proline mimetic in the design of inhibitors for the X-linked inhibitor of apoptosis protein (XIAP). nih.gov Computational docking studies supported the use of this unnatural amino acid as a building block for developing new molecules targeting the XIAP-BIR3 domain. nih.gov Similarly, molecular modeling has been used to guide the synthesis of backbone-constrained analogues of drugs like baclofen (B1667701) and pregabalin, which are based on the 2-oxa-5-azabicyclo[2.2.1]heptane core. researchgate.net

Table 3: Examples of Molecular Modeling in Drug Design with Azabicyclo[2.2.1]heptane Scaffolds

| Biological Target | Compound Type | Modeling Technique | Purpose | Reference |

| Dipeptidyl Peptidase-4 (DPP-4) | Neogliptin (a 2-azabicyclo[2.2.1]heptane derivative) | Molecular Docking, Pharmacophore Modeling | Design of potent inhibitors, analysis of protein-ligand interactions. | nih.govnih.gov |

| X-linked inhibitor of apoptosis protein (XIAP) | Peptide mimetics with exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | Computational Docking, Molecular Dynamics | Development of novel XIAP inhibitors. | nih.gov |

| GABA-B Receptor | Backbone-constrained analogues of Baclofen | Molecular Modeling | Design of analogues with specific conformations. | researchgate.net |

Future Research Directions and Unexplored Avenues in 2 Azabicyclo 2.2.1 Heptane Chemistry

Novel Synthetic Routes and Catalyst Development for Enhanced Efficiency and Selectivity

The development of efficient and stereoselective methods for constructing the 2-azabicyclo[2.2.1]heptane core remains a primary objective. While the Diels-Alder reaction has been a cornerstone of its synthesis, researchers are actively pursuing alternative strategies to improve yields, expand substrate scope, and control stereochemistry with greater precision.

Recent advancements include palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes and Brønsted acid-catalyzed ring-opening of meso-epoxides, which offer promising routes to functionalized 2-azabicyclo[2.2.1]heptanes with high enantioselectivity. researchgate.netrsc.orgacs.org A binary catalytic system employing an Al(III) aminotriphenolate complex and a bromide salt has also been shown to be effective in synthesizing these bicyclic systems with high diastereocontrol. acs.org The development of novel catalysts is central to these efforts. Chiral phosphoric acids, for instance, have emerged as powerful tools for enantioselective syntheses. researchgate.netacs.org Future work will likely focus on designing even more sophisticated catalysts, potentially incorporating multiple activation modes to achieve unprecedented levels of control over the reaction outcome.

Exploration of Under-investigated Reactivity Patterns of the Bicyclic Framework

The inherent ring strain and unique electronic properties of the 2-azabicyclo[2.2.1]heptane skeleton suggest a rich and largely unexplored reactivity landscape. The geometric constraints imposed by the bicyclic structure can lead to unusual reaction pathways and selectivities that differ significantly from more flexible acyclic or monocyclic systems.

For example, the nitrogen atom's lone pair can exhibit neighboring group participation, influencing the stereochemical outcome of reactions at adjacent positions. le.ac.uk Researchers are beginning to exploit the inherent strain of the bicyclic system to drive retro-condensation reactions, providing access to highly functionalized cyclopentene (B43876) and pyrrolidine (B122466) scaffolds. nih.gov Future investigations will likely delve deeper into these unique reactivity patterns, exploring reactions such as skeletal rearrangements, transannular cyclizations, and site-selective functionalizations. A novel rearrangement has already been discovered that leads to functionalization at the bridgehead position of 2-azanorbornanes. le.ac.uk

Advanced Functionalization Strategies for Highly Complex Architectures

The ability to precisely install a variety of functional groups onto the 2-azabicyclo[2.2.1]heptane core is crucial for its application in drug discovery and materials science. Current methods often allow for the introduction of substituents at various positions, but the development of more versatile and late-stage functionalization techniques is a key area of future research.

Strategies that enable the selective modification of C-H bonds, for example, would be particularly valuable for streamlining the synthesis of complex analogs. The development of methods for introducing diverse substituents at the 7-position of 2-azanorbornanes has already led to the creation of novel epibatidine (B1211577) analogues. le.ac.uk Further research into the functionalization of this scaffold will enable the construction of a wider array of complex molecular architectures with tailored properties.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis and screening of 2-azabicyclo[2.2.1]heptane derivatives. researchgate.netbohrium.com These technologies enable rapid reaction optimization, improved safety, and higher throughput, accelerating the discovery of new compounds with desired properties. researchgate.netbohrium.com

Automated flow systems can facilitate the exploration of a wider range of reaction conditions and the rapid generation of compound libraries for biological screening. bohrium.comnih.gov This is particularly relevant for the development of new pharmaceuticals, where the ability to quickly synthesize and test a large number of analogs is critical. nih.gov The application of flow chemistry to the synthesis of pharmaceutical compounds has been shown to offer advantages in terms of safety, efficiency, and scalability. researchgate.net

Development of New Ligand Designs for Emerging Catalytic Reactions

The rigid, chiral scaffold of 2-azabicyclo[2.2.1]heptane makes it an excellent platform for the design of novel ligands for asymmetric catalysis. mdpi.com Derivatives of this bicyclic system have already been successfully employed as ligands in a variety of enantioselective transformations, including transfer hydrogenation, epoxide ring-opening reactions, and aldol (B89426) reactions. mdpi.comdiva-portal.orgpwr.edu.pl

Future research in this area will focus on creating new ligand designs with enhanced catalytic activity and selectivity. This will involve the strategic placement of coordinating groups on the bicyclic framework to create well-defined chiral pockets that can effectively control the stereochemical outcome of a reaction. The development of new chiral diamine ligands based on this scaffold has shown promise in the kinetic resolution of epoxides. diva-portal.org By tailoring the steric and electronic properties of these ligands, it will be possible to develop catalysts for a wide range of emerging and challenging catalytic reactions.

Q & A

Q. What are the key synthetic routes for 2-ethyl-2-azabicyclo(2.2.1)heptane, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization strategies using intermediates like brominated cyclohexane derivatives. For example, stereoselective bromination followed by intramolecular cyclization with NaH has been employed for related azabicyclo compounds . Optimization includes controlling temperature (e.g., 0°C to reflux for cyclization) and solvent selection (e.g., THF or 1,2-dimethoxyethane for reducing side reactions). Column chromatography with silica gel is critical for purifying the bicyclic product .

Q. How can researchers verify the structural identity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bicyclic scaffold and ethyl substituent. Mass spectrometry (MS) validates molecular weight (e.g., m/z ~125 for the parent ion). High-Performance Liquid Chromatography (HPLC) with a polar column (e.g., Zorbax SB-C18) ensures purity ≥95%. X-ray crystallography resolves stereochemical ambiguities, as misassignments in azabicyclo systems are common .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) due to acute oral toxicity (LD₅₀: 56 mg/kg in mice for a related compound) . Avoid ignition sources (flammable vapors) and store in inert conditions. Emergency protocols include rinsing exposed skin with water and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can stereochemical errors in azabicycloheptane derivatives be identified and corrected?

- Methodological Answer : Misassignments often arise from misinterpreting NMR coupling constants. Cross-validate with X-ray crystallography (e.g., exo vs. endo configurations in 2-azabicyclo systems) . Computational methods (DFT or molecular docking) can predict stable conformers. For corrections, re-synthesize intermediates using chiral auxiliaries or enantioselective catalysts .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer : Introduce functional groups (e.g., fluorination at C6 or C7) to modulate bioavailability and receptor binding . Test analogs in vitro for target affinity (e.g., nAChR for neuroactive compounds) . Use QSAR models to correlate substituent electronic properties (Hammett constants) with biological activity .

Q. How can analytical challenges in quantifying azabicycloheptanes in complex matrices be addressed?

- Methodological Answer : Employ LC-MS/MS with a C18 column and ion-pairing reagents (e.g., 0.1% formic acid) for sensitivity. For thermal stability studies, use Differential Scanning Calorimetry (DSC) to monitor decomposition above 200°C . Gas chromatography (GC) with a non-polar column (e.g., HP-5MS) resolves volatile derivatives .

Q. What are the pharmacological implications of this compound in drug discovery?

- Methodological Answer : Its rigid scaffold mimics bioactive alkaloids (e.g., epibatidine) but requires toxicity mitigation. Synthesize sulfonamide or carboxamide derivatives to enhance metabolic stability . Test in vivo analgesic models (e.g., tail-flick assay) with dose escalation to balance efficacy and safety .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields of azabicycloheptanes?

- Methodological Answer : Variability often stems from solvent purity or catalyst aging. Replicate protocols using anhydrous solvents (e.g., distilled THF) and fresh NaH. Compare yields under inert (N₂) vs. ambient conditions. Publish detailed procedural logs to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.